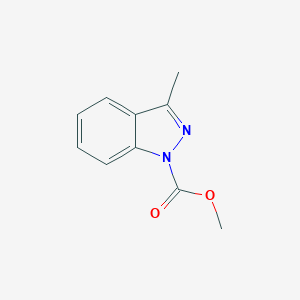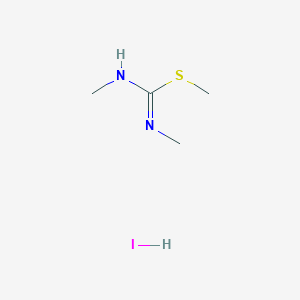![molecular formula C15H17NO3 B139406 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile CAS No. 137464-95-0](/img/structure/B139406.png)
4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Overview
Description
4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is a chemical compound characterized by its unique spirocyclic structure. This compound features a benzonitrile group attached to a spirocyclic dioxaspirodecane ring system, which includes a hydroxy group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the benzonitrile group. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with a suitable nitrile precursor under acidic or basic conditions. The hydroxy group can be introduced through subsequent hydrolysis or reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(8-oxo-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile.
Reduction: Formation of 4-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxy group may form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile.
4-Hydroxycyclohexanone: Another compound with a similar spirocyclic structure.
Ethyl (8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)acetate: A related ester derivative.
Uniqueness
This compound is unique due to its combination of a spirocyclic ring system with a benzonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c16-11-12-1-3-13(4-2-12)14(17)5-7-15(8-6-14)18-9-10-19-15/h1-4,17H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADTXWFCSNVQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)C#N)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567100 | |
| Record name | 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137464-95-0 | |
| Record name | 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI)](/img/structure/B139332.png)



![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)


![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)



